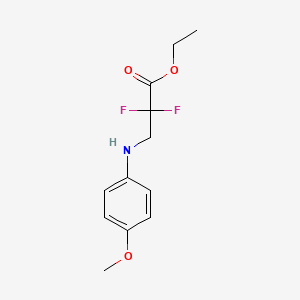
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate is an organic compound with the molecular formula C12H14F2NO3 It is a derivative of propanoate, featuring a difluoromethyl group and a methoxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate typically involves the reaction of ethyl 2,2-difluoro-3-oxopropanoate with 4-methoxyaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, while the methoxyaniline moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate can be compared with similar compounds such as:
- Ethyl 2,2-difluoro-3-(4-chloroanilino)propanoate
- Ethyl 2,2-difluoro-3-(4-nitroanilino)propanoate
- Ethyl 2,2-difluoro-3-(4-methylanilino)propanoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of different substituents can alter the compound’s reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Biologische Aktivität
Ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate (CAS Number: 1919864-86-0) is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
Chemical Structure
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Research indicates that this compound may influence apoptosis regulation and exhibit anti-tumor properties.
1. Apoptosis Regulation
Studies have shown that compounds similar to this compound can modulate apoptosis in various cell types. For instance, the regulation of apoptotic pathways is crucial in the treatment of neoplastic diseases. The compound's ability to induce apoptosis in cancer cells suggests a potential role in cancer therapy .
2. Antitumor Activity
Research has documented the antitumor effects of various derivatives of this compound class. For example, compounds that inhibit specific pathways involved in tumor growth have been highlighted as promising candidates for cancer treatment. This compound may operate through similar mechanisms by inhibiting cell proliferation and promoting apoptosis in malignant cells .
Case Studies and Experimental Data
-
In Vitro Studies : Laboratory studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's efficacy was evaluated using standard assays such as MTT and Annexin V staining to measure cell viability and apoptosis rates.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis A549 (Lung Cancer) 10 Inhibition of cell proliferation HeLa (Cervical Cancer) 12 Cell cycle arrest - Animal Models : In vivo studies using murine models have shown that administration of this compound leads to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as an effective therapeutic agent against certain cancers.
Eigenschaften
CAS-Nummer |
651312-13-9 |
|---|---|
Molekularformel |
C12H15F2NO3 |
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-3-(4-methoxyanilino)propanoate |
InChI |
InChI=1S/C12H15F2NO3/c1-3-18-11(16)12(13,14)8-15-9-4-6-10(17-2)7-5-9/h4-7,15H,3,8H2,1-2H3 |
InChI-Schlüssel |
JVLPCBAHTKSWAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CNC1=CC=C(C=C1)OC)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















